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molecular formula C9H10BrI B8472824 4-Bromo-1-(2-iodo-ethyl)-2-methyl-benzene

4-Bromo-1-(2-iodo-ethyl)-2-methyl-benzene

Cat. No. B8472824
M. Wt: 324.98 g/mol
InChI Key: BZUDAVQHGYUENF-UHFFFAOYSA-N
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Patent
US08853258B2

Procedure details

The title compound was synthesized according to the same general procedure described for the synthesis of 4-bromo-1-(2-iodo-ethyl)-2-methyl-benzene in Preparation #2, Step 1, except that 2-(4-bromo-2-fluoro-phenyl)-ethanol was used instead of 2-(4-bromo-2-methylphenyl)ethanol to yield the title compound as a clear oil (5.75 g, 95.7%) 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.13-3.24 (m, 2H) 3.26-3.44 (m, 2H) 7.06-7.14 (m, 1H) 7.21-7.24 (m, 1H) 7.26-7.31 (m, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
95.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][I:10])=[C:4](C)[CH:3]=1.BrC1C=CC(CCO)=C([F:22])C=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][I:10])=[C:4]([F:22])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCI)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCO)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCI)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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